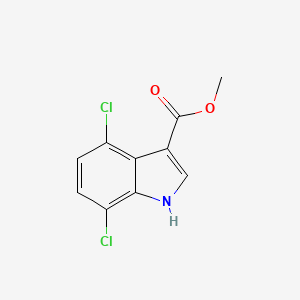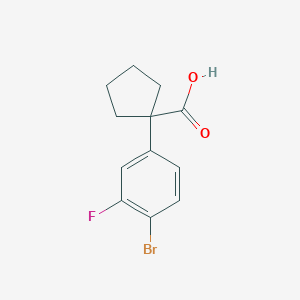![molecular formula C9H20ClNO B11716917 2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride is an organic compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxy group attached to the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of tert-butyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .
Applications De Recherche Scientifique
2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. This allows for selective reactions at other sites of the molecule, facilitating the synthesis of complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butoxy)methyl]pyrrolidine
- 2-[(Tert-butoxy)methyl]pyrrolidine hydrobromide
- 2-[(Tert-butoxy)methyl]pyrrolidine sulfate
Uniqueness
2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride is unique due to its specific combination of the tert-butoxy group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H |
Clé InChI |
WBZOGCBGYVDNTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1CCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)


![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)


